

Introduction: The Structural Significance of a Sulfonamide Precursor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

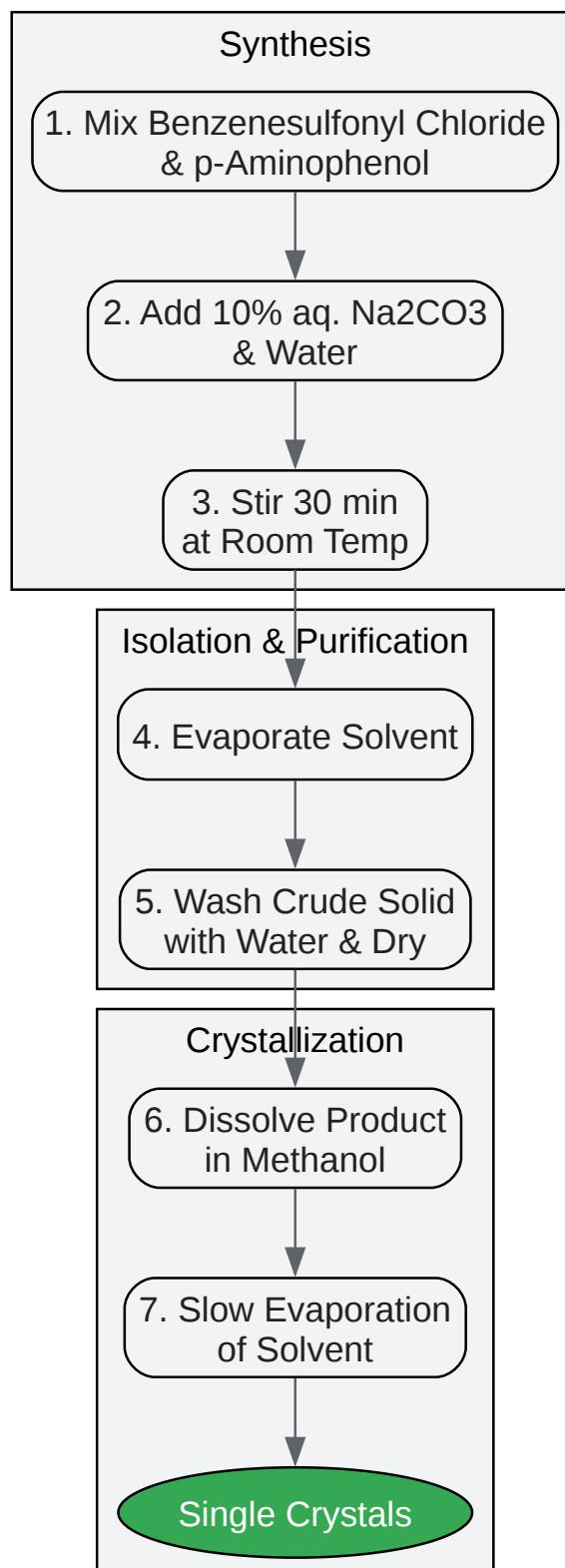
	<i>n</i> -(4-
Compound Name:	<i>Hydroxyphenyl)benzenesulfonamide</i>
	<i>de</i>
Cat. No.:	B086519

[Get Quote](#)

N-(4-Hydroxyphenyl)benzenesulfonamide ($C_{12}H_{11}NO_3S$) is a sulfonamide of significant interest, not primarily for its own direct therapeutic use, but as a crucial precursor in the synthesis of more complex, biologically active sulfur-containing heterocyclic compounds.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state of this foundational molecule is paramount. This knowledge provides critical insights into its solid-state stability, reactivity, and the non-covalent interaction preferences that may influence the design of its derivatives.

This guide offers a comprehensive examination of the single-crystal X-ray structure of **N-(4-Hydroxyphenyl)benzenesulfonamide**. We will delve into the experimental causality, from synthesis and crystallization to the intricate details of its supramolecular architecture, providing a framework for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Single Crystal Growth


The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol described herein is a self-validating system, yielding a crystalline product suitable for X-ray analysis.

Experimental Protocol: Synthesis and Crystallization

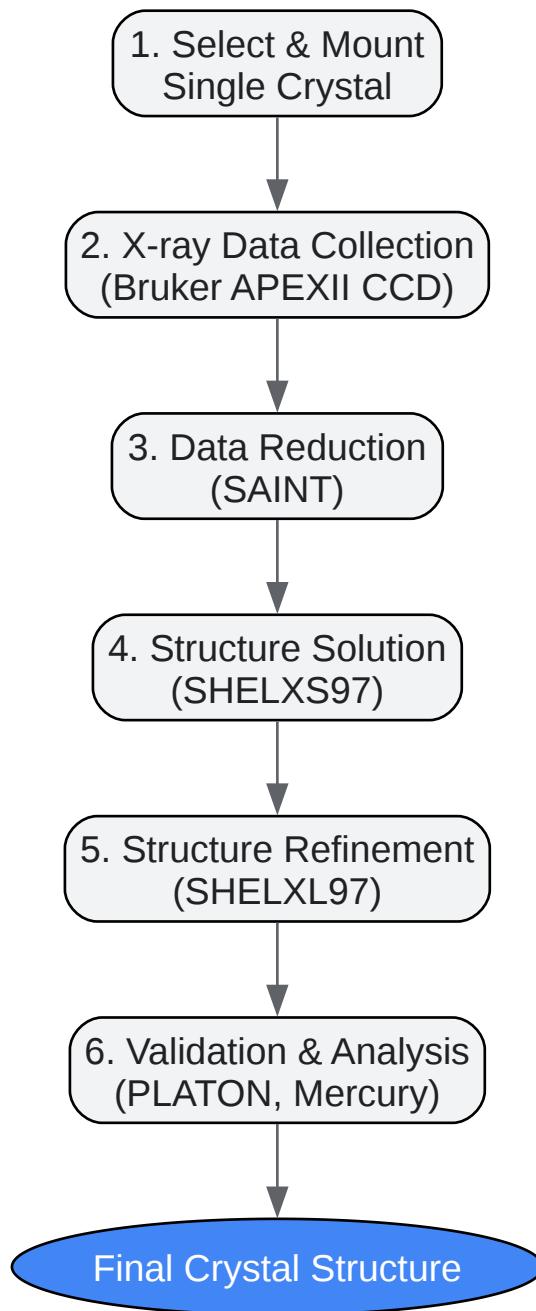
This procedure outlines the synthesis via a nucleophilic substitution reaction followed by a slow evaporation method for crystal growth.

- **Reaction Setup:** In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol, 1.766 g) and p-aminophenol (10.0 mmol, 1.286 g).
- **Base Addition:** Introduce 10.0 mL of a 10% aqueous sodium carbonate solution and 25 mL of water to the mixture. The aqueous base acts as a proton scavenger, neutralizing the HCl generated during the reaction and driving the sulfonamide bond formation.
- **Reaction Execution:** Stir the resulting mixture vigorously for 30 minutes at ambient temperature.
- **Initial Isolation:** Following the reaction period, evaporate the solvent. The resulting crude solid is then washed thoroughly with water to remove any remaining inorganic salts and unreacted p-aminophenol, and subsequently dried.
- **Crystallization:** Dissolve the purified product in methanol. The choice of methanol is critical; it must be a solvent in which the compound is reasonably soluble and from which it can precipitate slowly upon a change in conditions.
- **Crystal Growth:** Allow the methanolic solution to evaporate slowly and undisturbed at room temperature. This slow process is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, yielding single crystals of suitable size and quality for diffraction experiments. The reported yield for this process is 73%.^{[1][2]}

Workflow for Synthesis and Crystallization

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to single crystal growth.


Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of the atomic arrangement within the crystal was achieved through single-crystal X-ray diffraction. The chosen instrumentation and software represent a standard and robust pipeline for structure solution and refinement.

Experimental Protocol: Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal with dimensions of approximately 0.12 x 0.12 x 0.10 mm is selected and mounted on the diffractometer.[\[1\]](#)
- Data Collection: X-ray diffraction data are collected at 296 K (23 °C) using a Bruker APEXII CCD area-detector diffractometer.[\[1\]](#)[\[2\]](#) Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) is used as the X-ray source. The use of a CCD detector allows for efficient collection of a large number of reflections.
- Data Reduction: The raw diffraction data are processed using a program like SAINT.[\[1\]](#) This step involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects.
- Structure Solution: The crystal structure is solved using direct methods with the SHELXS97 program.[\[1\]](#) This program uses statistical methods to determine the initial phases of the structure factors, leading to an initial electron density map and a preliminary molecular model.
- Structure Refinement: The initial model is refined against the full set of reflection data using the SHELXL97 program.[\[1\]](#) This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were identified and placed in idealized positions.[\[1\]](#)[\[2\]](#)
- Validation and Visualization: The final refined structure is validated using tools like PLATON and visualized with software such as Mercury to analyze geometric parameters and intermolecular interactions.[\[1\]](#)

Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Standard workflow for single-crystal X-ray diffraction.

Part 3: Analysis of the Crystal Structure

The crystallographic analysis reveals a well-ordered structure defined by a network of strong hydrogen bonds.

Crystallographic Data Summary

The title compound crystallizes in the orthorhombic space group $P2_12_12_1$ with four molecules per unit cell. The key crystallographic parameters are summarized in the table below.[\[1\]](#)[\[2\]](#)

Parameter	Value
Chemical Formula	$C_{12}H_{11}NO_3S$
Molecular Weight (M_r)	249.28
Crystal System	Orthorhombic
Space Group	$P2_12_12_1$
a (\AA)	5.1072 (2)
b (\AA)	9.3948 (4)
c (\AA)	24.0903 (10)
V (\AA^3)	1155.88 (8)
Z	4
Temperature (K)	296
Radiation	Mo $K\alpha$ ($\lambda = 0.71073 \text{\AA}$)
Reflections Collected	6402
Independent Reflections	2808
$R[F^2 > 2\sigma(F^2)]$	0.048
$wR(F^2)$ (all data)	0.146
Goodness-of-fit (S)	1.02

Molecular Conformation

In the crystalline state, the molecule adopts a conformation where the bond lengths and angles are comparable to those found in structurally related sulfonamides.[\[1\]](#) The geometry around the

sulfur atom is approximately tetrahedral, as expected. The two phenyl rings are not coplanar, a common feature in N-arylsulfonamides that helps minimize steric hindrance.

Supramolecular Architecture: A Hydrogen-Bonded Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which are fundamental to the stability of the structure.^{[1][2]} Two distinct types of hydrogen bonds are observed: a sulfonamide N—H group donating to a sulfonyl oxygen (N—H···O) and a hydroxyl group donating to another sulfonyl oxygen (O—H···O).^[1]

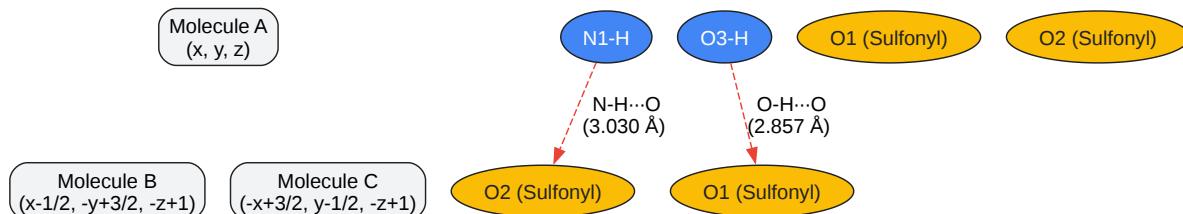
These interactions link the molecules together, creating a three-dimensional architecture. The N—H···O interaction connects molecules into chains, while the O—H···O bonds provide further linkage between these chains.

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)
N1—H1N···O2 ⁱ	0.96	2.07	3.030 (3)	173
O3—H3···O1 ⁱⁱ	0.82	2.05	2.857 (4)	166

Symmetry codes:

(i) x-1/2, -y+3/2, -

z+1; (ii) -x+3/2,


y-1/2, -z+1. Data

from Khan et al.

(2010).^[1]

The geometry of these bonds, characterized by short H···A distances and angles close to 180°, indicates strong and highly directional interactions that are the primary organizing force in the crystal lattice.

Visualization of the Hydrogen Bonding Network

[Click to download full resolution via product page](#)

Caption: Key intermolecular hydrogen bonds in the crystal lattice.

Conclusion

The crystal structure of **N-(4-Hydroxyphenyl)benzenesulfonamide** is defined by an orthorhombic unit cell containing four molecules linked by a network of strong N—H···O and O—H···O hydrogen bonds. The synthesis and crystallization protocols are straightforward and yield high-quality single crystals suitable for X-ray diffraction. The detailed structural data presented here provides an essential foundation for computational modeling and the rational design of novel sulfonamide-based therapeutic agents. This understanding of the solid-state conformation and primary intermolecular interactions is a critical data point for predicting the physicochemical properties and behavior of this important chemical building block.

References

- Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). **N-(4-Hydroxyphenyl)benzenesulfonamide**. *Acta Crystallographica Section E: Structure Reports Online*, 66(5), o1088. [\[Link\]](#)
- Aziz-ur-Rehman, et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. *ResearchGate*. [\[Link\]](#)

- PubChem. (n.d.). **N-(4-Hydroxyphenyl)benzenesulfonamide**. National Center for Biotechnology Information. Retrieved January 13, 2026, from [\[Link\]](#)
- Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). **N-(4-Hydroxyphenyl)benzenesulfonamide** (Supporting Information). ResearchGate. [\[Link\]](#)
- PubChem. (n.d.). 4-ethyl-**N-(4-hydroxyphenyl)benzenesulfonamide**. National Center for Biotechnology Information. Retrieved January 13, 2026, from [\[Link\]](#)
- PubChem. (n.d.). 4-tert-butyl-**N-(4-hydroxyphenyl)benzenesulfonamide**. National Center for Biotechnology Information. Retrieved January 13, 2026, from [\[Link\]](#)
- Shiva Prasad, K., et al. (2017). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. *Acta Crystallographica Section E: Crystallographic Communications*, 73(Pt 7), 1035–1040. [\[Link\]](#)
- Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). **N-(4-Hydroxyphenyl)benzenesulfonamide**. Sci-Hub. [\[Link\]](#)
- Olenick, M., & Hamilton, C. G. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. *Molbank*, 2022(3), M1451. [\[Link\]](#)
- Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. *European Journal of Chemistry*, 11(3), 245-249. [\[Link\]](#)
- Minenkov, Y., et al. (2021). Features of noncovalent interactions in the group of highly polymorphic benzenesulfonamide derivatives. *CrystEngComm*, 23(1), 116-131. [\[Link\]](#)
- Bhattacharya, S., & Desiraju, G. R. (2016). Effect of fine-tuning of intermolecular interactions on crystallisation outcome: A case study of polymorphs of 4-hydroxybenzaldehyde. *Pramana*, 87(4), 53. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Structural Significance of a Sulfonamide Precursor]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086519#crystal-structure-of-n-4-hydroxyphenyl-benzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com